molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one

2,7-Dibromobenzo[b]furan-3(2H)-one

Katalognummer: B12841607
Molekulargewicht: 291.92 g/mol
InChI-Schlüssel: WPJFQNKSCDDAFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzo[b]furan, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the benzo[b]furan ring, and a ketone group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibromo derivatives of benzo[b]furan-3(2H)-one.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Dibromo derivatives of benzo[b]furan-3(2H)-one.

    Reduction: 2,7-Dibromobenzo[b]furan-3-ol.

    Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2,7-Dibromobenzo[b]furan-3(2H)-one is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atoms and the ketone group may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,7-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms and the presence of a ketone group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C8H4Br2O2

Molekulargewicht

291.92 g/mol

IUPAC-Name

2,7-dibromo-1-benzofuran-3-one

InChI

InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H

InChI-Schlüssel

WPJFQNKSCDDAFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)OC(C2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.